Ethanone, 1-(2,5-dimethylphenyl)-, oxime
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Overview
Description
Ethanone, 1-(2,5-dimethylphenyl)-, oxime: is an organic compound with the molecular formula C10H12O. It is also known as 2,5-Dimethylacetophenone oxime. This compound is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon of the acetophenone structure. The presence of the oxime group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,5-dimethylphenyl)-, oxime typically involves the reaction of 2,5-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield the oxime.
Reaction Scheme: [ \text{2,5-Dimethylacetophenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} ]
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,5-dimethylphenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium bor
Properties
CAS No. |
88166-78-3 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)9(3)11-12/h4-6,12H,1-3H3 |
InChI Key |
KDLGEBUJVZKLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C |
Origin of Product |
United States |
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